molecular formula C11H16N2O2S B1586260 2-(Piperidin-1-ylsulfonyl)aniline CAS No. 436095-30-6

2-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1586260
CAS No.: 436095-30-6
M. Wt: 240.32 g/mol
InChI Key: MEGLFBQSMMSXDO-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylsulfonyl)aniline is a chemical compound with the molecular formula C11H16N2O2S. It is a sulfonamide derivative, which means it contains a sulfonyl functional group attached to an amine. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with chloroacetyl chloride in dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of 2-(Piperidin-1-ylsulfonyl)aniline may involve multi-step synthesis processes, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-ylsulfonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Piperidin-1-ylsulfonyl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

  • 4-(Morpholin-4-ylsulfonyl)aniline
  • 2-(Arylamino)acetamides containing sulfonamide moieties

Comparison: 2-(Piperidin-1-ylsulfonyl)aniline is unique due to its specific piperidine and sulfonyl functional groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological effects .

Properties

IUPAC Name

2-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGLFBQSMMSXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360616
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-30-6
Record name 2-(1-Piperidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(piperidin-1-ylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound (0.59 g, 58%) was obtained as a brown solid from piperidine and 2-nitrobenzenesulfonylchloride following the same procedure as described in preparation 2.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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